molecular formula C5H9N3S B1273583 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 6232-85-5

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1273583
CAS RN: 6232-85-5
M. Wt: 143.21 g/mol
InChI Key: HMBNMNFOZXEMIL-UHFFFAOYSA-N
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Description

The compound 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities and potential applications in pharmaceuticals. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which is often modified to enhance its biological properties. The presence of the thiol group in the molecule suggests potential for further chemical modifications and interactions with biological targets .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in the presence of hydrazine hydrate . These methods highlight the importance of cyclization in the synthesis of triazole derivatives and suggest potential synthetic routes for 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and NMR chemical shifts of a similar compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, were calculated using density functional theory (DFT) and showed good agreement with experimental values . These studies provide insights into the conformational flexibility and electronic properties of the triazole ring, which are crucial for understanding the reactivity and interactions of the compound.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The thiol group, in particular, can participate in thiol-disulfide exchange reactions, which are important in biological systems. Additionally, triazole derivatives have been shown to react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to form S-substituted derivatives with potential antioxidative activity . These reactions expand the chemical diversity of triazole derivatives and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability. For instance, the physicochemical properties of newly synthesized derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol were determined in accordance with the methods described in the State Pharmacopoeia of Ukraine . These properties are essential for the development of pharmaceutical formulations and for predicting the compound's behavior in biological systems.

Scientific Research Applications

  • Pharmacology

    • Triazole derivatives show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
    • They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Corrosion Inhibition

    • 1,2,4-triazole derivatives are used as corrosion inhibitors for various metals .
    • These compounds are amphoteric in nature, forming salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface .
    • They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .
  • DNA Marker Detection

    • 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
  • Synthesis

    • Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .
    • The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .
  • Antifungal Activity

    • Triazole derivatives containing alkynyl side chains were synthesized, and their antifungal activity towards Cryptococcus and Candida species were evaluated .
  • Pesticides Production

    • 1,2,4-Triazole is used in the production of pesticides . It’s also used in the photoconductor of replication systems .
  • Rubber Additives

    • 1,2,4-Triazole is used as an additive in rubber production .
  • Dyes

    • 1,2,4-Triazole is used in the production of dyes .
  • Anticonvulsant Evaluation

    • 4-methyl-4-H-1,2,4-triazoles have been synthesized and evaluated for their anticonvulsant properties .
  • Anticancer Agents

    • Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
  • Antimicrobial Activity

    • Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
  • Antiviral Potential

    • Substituted 1,2,4-triazole analogues have been synthesized and studied for their antimicrobial, antioxidant and antiviral potential .
  • Photoconductor of Replication Systems

    • 1,2,4-Triazole is used in the photoconductor of replication systems .
  • Intermediate of Antifungal Fluconazole

    • 1,2,4-Triazole is used as an intermediate in the synthesis of the antifungal drug fluconazole .
  • Aromatase Inhibition

    • Molecular docking studies have been done to understand the mechanism and binding modes of triazole derivatives in the binding pocket of the aromatase enzyme as a possible target .

Safety And Hazards

Safety information for 4-Methyl-4H-1,2,4-triazole-3-thiol indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Triazoles are a focus of ongoing research due to their significant antibacterial activity and the global spread of drug resistance in bacteria . Further investigations on this scaffold could help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNMNFOZXEMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394237
Record name 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

6232-85-5
Record name 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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